molecular formula C20H36Cl2O4 B14534829 Bis(2-ethylhexyl) 2,3-dichlorobutanedioate CAS No. 62276-36-2

Bis(2-ethylhexyl) 2,3-dichlorobutanedioate

Cat. No.: B14534829
CAS No.: 62276-36-2
M. Wt: 411.4 g/mol
InChI Key: MDSQLVRWPCIEFE-UHFFFAOYSA-N
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Description

Bis(2-ethylhexyl) 2,3-dichlorobutanedioate is an organic compound that belongs to the class of phthalates. Phthalates are widely used as plasticizers, which are substances added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is particularly known for its use in various industrial applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-ethylhexyl) 2,3-dichlorobutanedioate typically involves the esterification of 2,3-dichlorobutanedioic acid with 2-ethylhexanol. The reaction is usually catalyzed by an acid such as sulfuric acid or para-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions to ensure maximum yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Bis(2-ethylhexyl) 2,3-dichlorobutanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used to replace the chlorine atoms.

Major Products

    Oxidation: The major products are carboxylic acids.

    Reduction: The major products are alcohols.

    Substitution: The major products depend on the nucleophile used but can include hydroxyl or amino derivatives.

Scientific Research Applications

Bis(2-ethylhexyl) 2,3-dichlorobutanedioate has several applications in scientific research:

    Chemistry: It is used as a plasticizer in the production of flexible polymers and resins.

    Biology: The compound is studied for its potential effects on biological systems, particularly its role as an endocrine disruptor.

    Medicine: Research is ongoing to understand its impact on human health, especially its potential carcinogenic and reproductive toxicity.

    Industry: It is widely used in the manufacturing of plastics, adhesives, and coatings due to its ability to enhance material properties.

Mechanism of Action

The mechanism of action of Bis(2-ethylhexyl) 2,3-dichlorobutanedioate involves its interaction with various molecular targets and pathways. It is known to activate peroxisome proliferator-activated receptor alpha (PPARα), which plays a role in lipid metabolism and glucose homeostasis. The compound can also induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage and apoptosis. Additionally, it may disrupt endocrine function by acting as an androgen antagonist, affecting reproductive health.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) phthalate (DEHP): A widely used plasticizer with similar chemical properties but known for its endocrine-disrupting effects.

    Bis(2-ethylhexyl) sebacate: Another plasticizer used in the production of flexible PVC and other polymers.

    Bis(2-ethylhexyl) tetrabromophthalate: A brominated analogue used as a flame retardant.

Uniqueness

Bis(2-ethylhexyl) 2,3-dichlorobutanedioate is unique due to the presence of chlorine atoms in its structure, which can influence its reactivity and interactions with biological systems. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.

Properties

CAS No.

62276-36-2

Molecular Formula

C20H36Cl2O4

Molecular Weight

411.4 g/mol

IUPAC Name

bis(2-ethylhexyl) 2,3-dichlorobutanedioate

InChI

InChI=1S/C20H36Cl2O4/c1-5-9-11-15(7-3)13-25-19(23)17(21)18(22)20(24)26-14-16(8-4)12-10-6-2/h15-18H,5-14H2,1-4H3

InChI Key

MDSQLVRWPCIEFE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(=O)C(C(C(=O)OCC(CC)CCCC)Cl)Cl

Origin of Product

United States

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